Sauchinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Skin Protection:

Studies suggest sauchinone might protect the skin from ultraviolet B (UVB) radiation-induced damage, a major contributor to photoaging. Research indicates that sauchinone, at specific concentrations, significantly protects human keratinocytes (skin cells) from UVB-induced damage. It achieves this by:

- Reducing cell death: Sauchinone treatment improves cell viability and reduces toxicity in UVB-exposed keratinocytes Source: [A study on the protective effect of sauchinone against UVB-induced photoaging: )].

- Maintaining collagen production: UVB exposure can decrease collagen, a crucial protein for skin elasticity. Sauchinone helps prevent this reduction, potentially promoting healthy skin structure Source: [A study on the protective effect of sauchinone against UVB-induced photoaging: )].

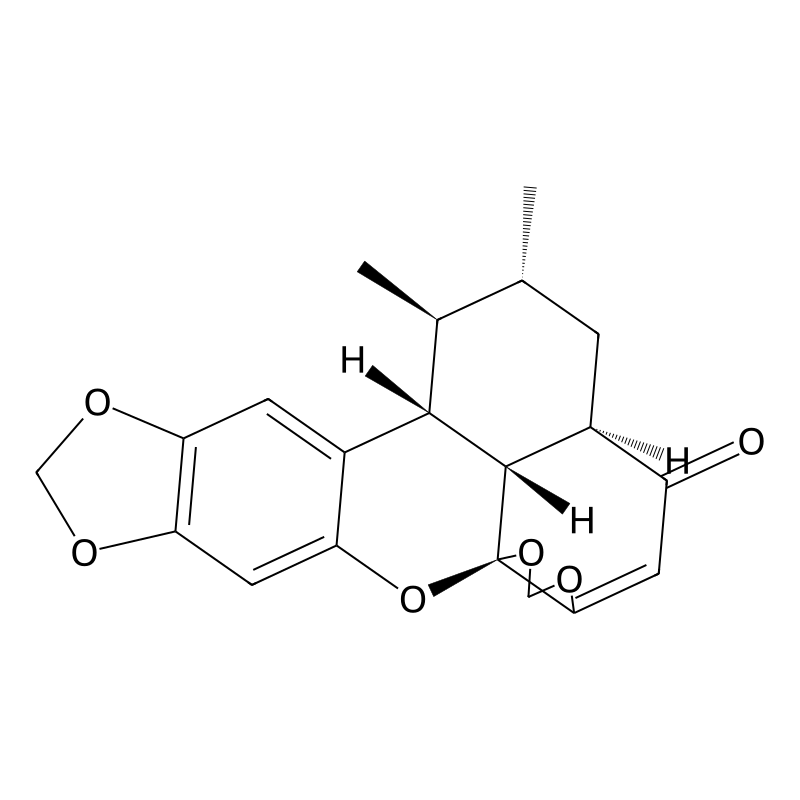

Sauchinone is characterized by its unique chemical structure, which includes multiple aromatic rings and a specific arrangement of functional groups. Its molecular formula is C₁₈H₁₈O₄, and it has a molecular weight of approximately 298.34 g/mol. The compound is noted for its antioxidant properties and its role in modulating various biochemical pathways.

- Oxidation and Reduction: Sauchinone can participate in redox reactions, which are fundamental in its antioxidant activity.

- Cyclization: This reaction is essential in forming the complex structure of sauchinone from simpler precursors.

- Binding Interactions: Sauchinone has been shown to interact with various biological targets, such as Toll-like receptor 4 (TLR4), influencing signaling pathways associated with inflammation and immune response .

Sauchinone exhibits a range of biological activities:

- Anti-inflammatory Effects: It suppresses pro-inflammatory mediators by inducing heme oxygenase-1, which plays a protective role against oxidative stress .

- Anticancer Properties: Research indicates that sauchinone can inhibit cancer cell proliferation and migration by targeting the AMP-activated protein kinase signaling pathway .

- Neuroprotective Effects: Studies have shown that sauchinone may alleviate anxiety and improve neurochemical changes induced by substances like methamphetamine .

- Hepatoprotective Effects: It has been found to prevent iron-induced liver injury, showcasing its potential in liver protection .

The synthesis of sauchinone typically involves several steps:

- Extraction from Natural Sources: The primary method for obtaining sauchinone is through extraction from Saururus chinensis.

- Chemical Synthesis: Laboratory synthesis may involve complex organic reactions including oxidation, reduction, and cyclization processes. Specific synthetic routes often remain proprietary but are essential for producing sauchinone in a controlled manner.

Sauchinone has several promising applications:

- Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, it is being explored as a candidate for drug development.

- Nutraceuticals: Its antioxidant capabilities make it suitable for use in dietary supplements aimed at enhancing health.

- Cosmetic Industry: The compound's protective effects against oxidative stress can be harnessed in skincare products.

Research has highlighted sauchinone's interactions with various biological molecules:

- TLR4 Binding: Sauchinone inhibits TLR4 signaling pathways, which are critical in mediating inflammatory responses .

- AMPK Activation: It activates AMP-activated protein kinase, a key regulator of cellular energy homeostasis .

- Inhibition of Proliferative Signaling: Sauchinone reduces the phosphorylation of proteins involved in cell growth and survival pathways such as Akt and ERK .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with sauchinone. Here are some notable examples:

| Compound Name | Structural Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Lignans (General) | Aromatic rings | Antioxidant, anti-inflammatory | Broad category with diverse functions |

| Schisandrin B | Similar lignan structure | Hepatoprotective | Stronger focus on liver health |

| Pinoresinol | Two aromatic rings | Antioxidant | Known for cardiovascular benefits |

| Sesamin | Multiple rings | Anti-inflammatory | Also exhibits neuroprotective effects |

Sauchinone's uniqueness lies in its specific combination of biological activities and its mechanism of action through pathways like AMPK activation and TLR4 inhibition.